JZP-430

描述

JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).

JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that this compound displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. This compound has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.

科学研究应用

神经药理学:内源性大麻素系统的调节

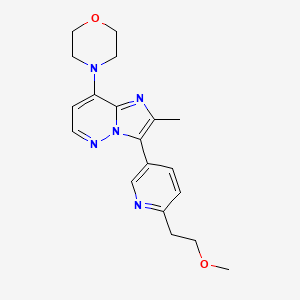

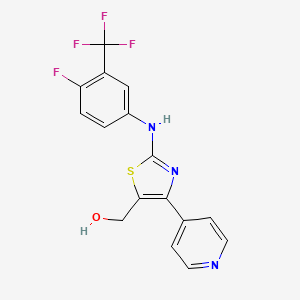

JZP-430: 是一种α/β-水解酶结构域蛋白 6 (ABHD6)的抑制剂 {svg_1}。 ABHD6 在内源性大麻素系统中发挥作用,该系统参与多种生理过程,包括疼痛感觉、情绪和食欲。通过抑制 ABHD6,this compound 可以调节内源性大麻素信号传导,使其成为治疗焦虑症、抑郁症和神经退行性疾病等神经疾病的潜在治疗剂。

脂类代谢:调查甘油脂途径

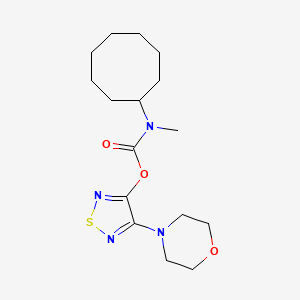

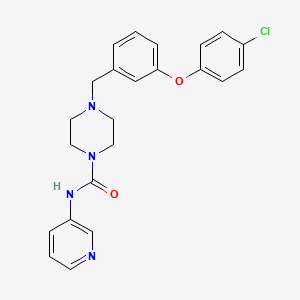

该化合物对 ABHD6 的选择性优于其他酶,如脂肪酸酰胺水解酶 (FAAH) 和单酰基甘油脂肪酶 (MAGL),这表明它在研究甘油脂代谢方面具有实用价值 {svg_2}。研究人员可以使用 this compound 来剖析 ABHD6 调节的特定途径,从而深入了解与脂类相关的代谢疾病,包括肥胖症和糖尿病。

心血管健康:内源性大麻素系统在心脏功能中的作用

内源性大麻素系统还在心血管健康中发挥作用。this compound 可用于研究 ABHD6 如何影响心脏功能和心血管疾病,从而有可能为心脏病提供新的治疗方法。

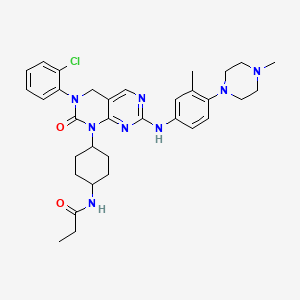

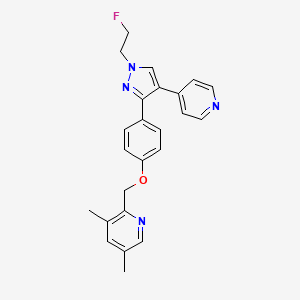

This compound 的每一个应用都代表了科学研究中的一个重要领域,为治疗干预提供了潜在途径,并对生理过程有了更深入的了解。 该化合物对 ABHD6 的选择性抑制使其成为探索内源性大麻素系统和脂类代谢在健康和疾病中的多种作用的宝贵工具 {svg_3}.

作用机制

Target of Action

JZP-430, also known as (4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate, is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) . ABHD6 is an enzyme that plays a crucial role in the metabolism of endocannabinoids, a group of bioactive lipids involved in various physiological processes.

Mode of Action

This compound interacts with its target, ABHD6, by binding to it and inhibiting its activity . This inhibition is achieved through an irreversible mechanism, meaning that once this compound binds to ABHD6, the enzyme remains inactive. The compound exhibits a significant selectivity for ABHD6 over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) .

Biochemical Pathways

By inhibiting ABHD6, this compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, and reproduction . Specifically, the inhibition of ABHD6 leads to an increase in the levels of certain endocannabinoids, which can then bind to cannabinoid receptors in the body and trigger various physiological responses .

Result of Action

The inhibition of ABHD6 by this compound and the subsequent increase in endocannabinoid levels can lead to various molecular and cellular effects. For instance, in the context of pain management, increased endocannabinoid levels have been associated with reduced nociception, or the sensory nervous system’s response to harmful stimuli .

生化分析

Biochemical Properties

JZP-430 plays a crucial role in biochemical reactions by inhibiting the activity of α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, which are important intermediates in lipid metabolism. This compound selectively inhibits ABHD6 with an IC50 value of 44 nM, demonstrating high specificity over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) . By inhibiting ABHD6, this compound modulates the levels of monoacylglycerols, thereby influencing lipid signaling pathways and metabolic processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting ABHD6, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ABHD6 leads to an accumulation of monoacylglycerols, which can activate signaling pathways such as the endocannabinoid system. This activation can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ABHD6, leading to the inhibition of its enzymatic activity. This compound forms a covalent bond with the catalytic serine residue of ABHD6, resulting in irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, leading to their accumulation and subsequent activation of downstream signaling pathways. The selective inhibition of ABHD6 by this compound is attributed to its unique chemical structure, which allows for specific interactions with the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability in solution may vary depending on the solvent used. Long-term studies have shown that this compound can maintain its inhibitory effects on ABHD6 for extended periods, making it suitable for prolonged experimental use. Additionally, the degradation of this compound in biological systems has been studied, revealing that it can be metabolized and cleared from cells over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ABHD6 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting ABHD6, this compound modulates the hydrolysis of monoacylglycerols, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with ABHD6 affects the balance between monoacylglycerols and other lipid intermediates, influencing various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further contributing to its effects on metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, this compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The localization and accumulation of this compound in specific tissues can influence its activity and effectiveness in modulating ABHD6 activity.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with ABHD6 and other cellular components. This compound is known to target the endoplasmic reticulum and lipid droplets, where ABHD6 is predominantly localized . This localization allows this compound to effectively inhibit ABHD6 activity and modulate lipid metabolism within these subcellular compartments. Additionally, post-translational modifications and targeting signals may influence the distribution and activity of this compound within cells.

属性

IUPAC Name |

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSHMJCYWFOADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JZP-430 interact with ABHD6 and what are the downstream effects of this interaction?

A1: this compound functions as an irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) []. While the exact mechanism of inhibition hasn't been fully elucidated in the provided research, the term "irreversible" suggests a strong, likely covalent bond formation between this compound and the enzyme's active site. This binding prevents ABHD6 from performing its regular function, which is believed to involve the hydrolysis of lipids that modulate inflammation and metabolism. By inhibiting ABHD6, this compound may increase the levels of these lipids, potentially leading to therapeutic benefits in obesity and type II diabetes [].

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how does it inform the development of more potent and selective ABHD6 inhibitors?

A2: The research highlights this compound as a potent ABHD6 inhibitor with an IC50 value of 44 nM []. Although specific SAR details aren't provided in this study, it's mentioned that a series of 34 1,2,5‐thiadiazole carbamate derivatives were synthesized and evaluated. This suggests that modifications to the core structure, including the 4-morpholino group, the cyclooctyl(methyl)carbamate moiety, or the thiadiazole ring, could impact the inhibitory activity and selectivity profile. Further SAR studies are crucial to optimize this compound's pharmacological properties, such as enhancing its potency, selectivity, and pharmacokinetic profile, for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)

![2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine](/img/structure/B608225.png)